molecular formula C10H9Br2N B14867492 5-bromo-1-(2-bromoethyl)-1H-indole

5-bromo-1-(2-bromoethyl)-1H-indole

Cat. No.: B14867492
M. Wt: 302.99 g/mol
InChI Key: AGPFICFIZQOPPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-(2-bromoethyl)-1H-indole is a brominated indole derivative. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine atoms in the structure can significantly influence the compound’s reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(2-bromoethyl)-1H-indole typically involves the bromination of indole derivatives. One common method is the electrophilic bromination of 1-(2-bromoethyl)-1H-indole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-bromoethyl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the indole ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of indole-2,3-dione or other oxidized indole derivatives.

    Reduction: Formation of debrominated indole or reduced indole derivatives.

Scientific Research Applications

5-Bromo-1-(2-bromoethyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-1-(2-bromoethyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atoms can enhance the compound’s binding affinity and selectivity towards these targets, leading to specific biological effects. The exact pathways involved can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-(2-bromoethyl)-3-nitro-2(1H)-pyridinone: Another brominated compound with different functional groups.

    5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: A brominated pyridine derivative with similar structural features.

Uniqueness

5-Bromo-1-(2-bromoethyl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological properties. The presence of two bromine atoms provides opportunities for further functionalization and derivatization, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H9Br2N

Molecular Weight

302.99 g/mol

IUPAC Name

5-bromo-1-(2-bromoethyl)indole

InChI

InChI=1S/C10H9Br2N/c11-4-6-13-5-3-8-7-9(12)1-2-10(8)13/h1-3,5,7H,4,6H2

InChI Key

AGPFICFIZQOPPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCBr)C=C1Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.